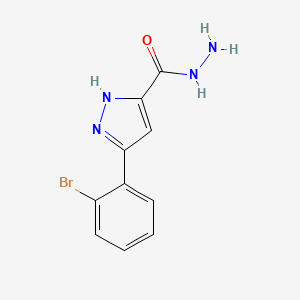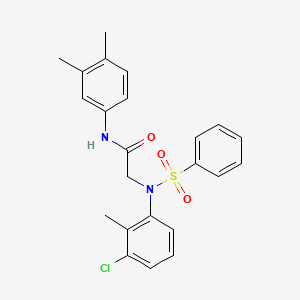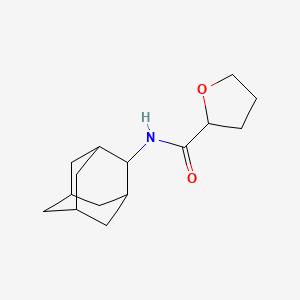
3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide, also known as BPC, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BPC has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. In addition, 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied in the literature. However, there are also some limitations to its use. 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has low solubility in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide for cancer treatment. In addition, more research is needed to fully understand the mechanism of action of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide and its potential applications in other fields, such as neuroprotection and anti-inflammatory treatments. Finally, the development of more soluble forms of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide may expand its potential applications in the lab.
合成方法
The synthesis of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate, followed by the addition of pyrazole-5-carboxylic acid. The resulting product is then purified through recrystallization. This synthesis method has been well-established in the literature and has been used in numerous studies.
科学研究应用
3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and anti-inflammatory treatments. In cancer research, 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been shown to have a protective effect on neurons and reduce oxidative stress. In anti-inflammatory treatments, 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to reduce inflammation and pain.
属性
IUPAC Name |
3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-7-4-2-1-3-6(7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLCXYFVOVDBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-cyclohexyl-1H-1,2,3-triazole](/img/structure/B6071108.png)
![3-{[(cyclohexylmethyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6071118.png)

![1-(cyclohexylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6071127.png)
![5-(2,3-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6071130.png)
![N-[3-(4-morpholinyl)propyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071136.png)

![1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6071161.png)
![4-(4-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071162.png)
![4-bromo-1-methyl-N'-[(3-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6071167.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6071180.png)
![5-bromo-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6071193.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6071199.png)
